2,6-Dichloro-9H-purine Riboside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diazotization Method: One common method involves dissolving 2-amino-6-chloropurine nucleoside in 31% concentrated hydrochloric acid and adding sodium nitrite solution dropwise at low temperature to diazotize the 2-position amino group.
Mercury Salt Method: Another method involves condensing the mercury salt of 2,6-dichloropurine with 1-chloro-2,3,5-tribenzoyl ribose at room temperature.
Deacetylation Method: The intermediate is obtained by diazotization of protected 2,6-Dichloro-9H-purine Riboside, followed by deacetylation using an ammonia-methanol system, resulting in a 50% yield.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the diazotization method due to its relatively higher yield and simplicity. The process is optimized for scalability and cost-effectiveness, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2,6-Dichloro-9H-purine Riboside undergoes nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions or in the presence of catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted purine ribosides are formed.
Oxidation Products: Oxidation can lead to the formation of purine riboside derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduction typically results in the formation of purine riboside derivatives with reduced functional groups.
Scientific Research Applications
2,6-Dichloro-9H-purine Riboside has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9H-purine Riboside involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets nucleotide binding sites in proteins, affecting various molecular pathways involved in
Properties
IUPAC Name |
2-(2,6-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXWZGVMHDPCRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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